PEG3 Linker Length Maximizes ERα Degradation Efficiency Relative to PEG2 and PEG4 in Decoy Oligonucleotide PROTACs
In a systematic PROTAC linker-length optimization study, the PEG3-linked decoy oligonucleotide PROTAC LCL-ER(dec) was compared head-to-head with its PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs for estrogen receptor alpha (ERα) degradation activity. All three linkers conferred similar ERα binding affinity (IC₅₀ = 30–50 nM), confirming that linker length did not perturb target engagement. However, in cellular degradation assays, the PEG3 variant LCL-ER(dec) exhibited the highest ERα degradation activity among the three, demonstrating that PEG3 represents the optimal spacer length for productive ternary complex formation in this PROTAC system [1].
| Evidence Dimension | ERα degradation activity in cellular assay (Western blotting) |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec))—highest degradation activity among the three linker lengths tested |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4)—both showed lower ERα degradation activity |
| Quantified Difference | Qualitatively ranked as PEG3 > PEG4 ≈ PEG2 in degradation efficacy; ERα binding IC₅₀ equivalent across all three (30–50 nM); degradation difference attributed solely to linker length |
| Conditions | Cellular ERα degradation assay; Western blotting; decoy oligonucleotide-based PROTAC system in MCF-7 breast cancer cells |
Why This Matters
This provides direct experimental evidence that PEG3 is the functionally optimal spacer length for this PROTAC architecture, meaning procurement of the PEG3-specific linker Azide-PEG3-Tos—rather than PEG2 or PEG4 analogs—is critical for reproducing or maximizing degradation efficacy in ERα-targeting PROTAC campaigns.
- [1] MEDCHEM NEWS Vol. 33 No. 2, pp. 24–52 (2023). The Pharmaceutical Society of Japan. 'Decoy nucleic acid-type PROTAC molecular design—linker structure optimization.' Figure 3B. View Source
